molecular formula C15H26N2O3 B1474059 Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate CAS No. 1424939-92-3

Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate

Cat. No.: B1474059
CAS No.: 1424939-92-3
M. Wt: 282.38 g/mol
InChI Key: JFVJIGNQIIKGHX-UHFFFAOYSA-N
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Description

Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate: is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro[55]undecane core, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone precursor.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate stands out due to its specific functional groups and spirocyclic structure, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-10-9-16(4)15(11-17)7-5-12(18)6-8-15/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVJIGNQIIKGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2(C1)CCC(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
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Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
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Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
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Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
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Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
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Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate

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